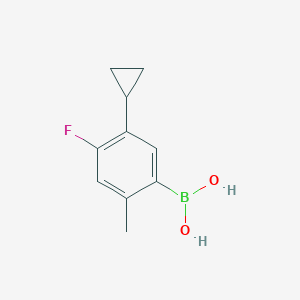

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with a cyclopropyl group, a fluorine atom, and a methyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids like hydrochloric acid or sulfuric acid are used as proton sources.

Major Products:

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound acts as a reagent that facilitates the coupling of aryl and vinyl halides with boronic acids, enabling the construction of diverse molecular architectures.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

| Reaction Type | Substrates Involved | Yield (%) | Reference |

|---|---|---|---|

| Aryl-Aryl Coupling | Aryl halide + this compound | 85-95 | |

| Vinyl-Aryl Coupling | Vinyl halide + this compound | 80-90 |

Medicinal Chemistry

In medicinal chemistry, boronic acids are studied for their potential as enzyme inhibitors , particularly targeting proteases and kinases. The structural features of this compound suggest it may exhibit biological activity against various diseases.

Case Study: Antiviral Activity

Research indicates that boronic acids can play a role in antiviral drug development. For instance, compounds structurally related to this compound have shown promising results against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme, crucial for viral replication .

Table 2: Antiviral Activity Against HCV

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | TBD | NS5B Polymerase Inhibition | |

| Related Boron Compound | 0.1 | NS5B Polymerase Inhibition |

Material Science

This compound is also utilized in the development of advanced materials, including polymers and electronic components. Its ability to form reversible covalent bonds with diols makes it valuable for creating functional materials with tailored properties.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been employed to synthesize boron-containing polymers that exhibit enhanced thermal stability and mechanical properties .

Table 3: Properties of Boron-containing Polymers

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

4-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the cyclopropyl group.

2-Fluoro-4-methylphenylboronic acid: Similar structure but with different substitution pattern.

Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl ring and other substituents.

Uniqueness: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclopropyl group can influence the steric and electronic properties, making it a valuable compound in the synthesis of complex molecules .

Biological Activity

(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound features a boronic acid functional group attached to a substituted aromatic ring, characterized by the presence of a cyclopropyl group and a fluorine atom. These structural features contribute to its unique chemical properties, which may enhance its reactivity and selectivity in biological systems.

Synthesis

Various synthetic routes can be employed to prepare this compound, including:

- Boronate Ester Formation : Using aryl halides and boron reagents.

- Direct Boronation : Employing transition metal catalysts for direct boronation of the aromatic ring.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. It has been suggested that boronic acids can act as inhibitors of various enzymes, including those involved in bacterial resistance mechanisms.

Case Studies :

-

Antibacterial Activity : In vitro studies have shown that similar boronic acids possess moderate activity against pathogens like Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential effectiveness against resistant strains .

Compound MIC (µg/mL) Target Organism This compound TBD TBD 4-Fluorophenylboronic Acid 25 E. coli 2-Formylphenylboronic Acid 10 C. albicans - Mechanism of Action : The proposed mechanism involves reversible covalent bonding with serine residues in bacterial enzymes, disrupting their function and leading to bacterial cell death .

Anticancer Activity

Boronic acids have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of proteasomes, which play a critical role in regulating protein degradation and cell cycle progression.

Research Findings :

-

Proteasome Inhibition : Studies suggest that derivatives of boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells . For example, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines.

Compound IC50 (nM) Cancer Cell Line This compound TBD TBD Bortezomib 7.05 U266 Other Boronic Derivatives 8.21 - 6.74 Various

Computational Predictions

Computational methods have been employed to predict the biological activity of this compound. These predictions suggest potential interactions with various biological targets, highlighting pathways for further empirical validation .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid?

- Answer: Synthesis typically involves metal-catalyzed borylation (e.g., Miyaura borylation) for aromatic systems, Suzuki-Miyaura cross-coupling for functionalization, and protection/deprotection strategies for boronic acid stability. Prodrug approaches are often used due to purification challenges, as boronic acids can form anhydrides or oligomers . Cyclopropyl groups may require specialized reagents (e.g., cyclopropane carboxaldehyde derivatives) to ensure regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹¹B NMR : Detects boronic acid speciation (e.g., trigonal vs. tetrahedral boron) and pH-dependent shifts (e.g., δ ~30 ppm for B(OH)₂ vs. ~10 ppm for boronate esters) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl, fluorine, methyl groups) via coupling patterns.

- MALDI-MS : Utilizes 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boronic acid trimerization artifacts, enabling accurate mass analysis .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

- Answer: The cyclopropyl group enhances steric bulk, potentially slowing transmetallation in Suzuki reactions but improving regioselectivity. Its electron-withdrawing nature (via hyperconjugation) may also stabilize intermediates. Comparative studies with non-cyclopropyl analogs show altered catalytic turnover rates .

Advanced Research Questions

Q. How can computational methods guide the rational design of boronic acid drugs using this compound?

- Answer: Density Functional Theory (DFT) predicts binding affinities to biological targets (e.g., proteases) by modeling boronic acid-diol interactions. Molecular dynamics simulations assess pharmacokinetics, such as membrane permeability influenced by the cyclopropyl group’s rigidity . For example, Bortezomib’s design leveraged substrate mimicry and covalent binding simulations .

Q. What methodologies quantify binding kinetics between this boronic acid and diol-containing biomolecules?

- Answer: Stopped-flow fluorescence assays measure kon and koff rates in milliseconds. For this compound, kon values follow: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity . Isothermal titration calorimetry (ITC) validates enthalpy-driven binding.

Q. How does the fluorine substituent affect metabolic stability and target specificity?

- Answer: Fluorine reduces metabolic oxidation by cytochrome P450 enzymes (CYP3A4/2D6) and enhances binding specificity via C-F···H/N interactions in enzyme active sites. Comparative studies with non-fluorinated analogs show ~2-fold longer in vivo half-lives and improved IC50 values in proteasome inhibition assays .

Q. What challenges arise in analyzing multi-boronic acid peptides via mass spectrometry?

- Answer: Trimerization and dehydration artifacts complicate spectral interpretation. Solutions include:

- On-plate derivatization : DHB matrix esterifies boronic acids, stabilizing monomers for MALDI-MS/MS .

- High-resolution MS : Resolves isotopic patterns of boron (¹⁰B/¹¹B) in branched peptides.

Q. What in vitro models evaluate anticancer activity, and what parameters are critical?

- Answer: Glioblastoma (U87MG) and multiple myeloma (RPMI-8226) cell lines are common models. Key parameters:

- IC50 : Dose-dependent cytotoxicity (e.g., 0.5–5 µM range for proteasome inhibitors).

- Apoptosis markers : Caspase-3/7 activation via fluorescence assays.

- Proteasome inhibition : Fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify chymotrypsin-like activity .

Q. How does structural modification impact thermal stability for material science applications?

- Answer: Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., fluorine) increase decomposition onset temperatures by ~50°C compared to non-fluorinated analogs. Cyclopropyl groups enhance rigidity, reducing mass loss rates at >300°C .

Q. What polymer conjugation strategies improve targeted delivery of this boronic acid?

Properties

Molecular Formula |

C10H12BFO2 |

|---|---|

Molecular Weight |

194.01 g/mol |

IUPAC Name |

(5-cyclopropyl-4-fluoro-2-methylphenyl)boronic acid |

InChI |

InChI=1S/C10H12BFO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |

InChI Key |

WXHNAQACOJMHAJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)C2CC2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.